2-Amino-N-methylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10-8(11)6-4-2-3-5-7(6)9/h2-5H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMWOULVHFLJIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30308703 | |
| Record name | 2-Amino-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30308703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4141-08-6 | |
| Record name | 4141-08-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207861 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30308703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-N-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Engineering of 2 Amino N Methylbenzamide
Established Synthetic Routes to 2-Amino-N-methylbenzamide
Traditional methods for synthesizing this compound have laid the groundwork for more advanced approaches. These routes, while effective, often involve multiple steps and varying reaction conditions.
Synthesis via Nucleophilic Ring-Opening of Isatoic Anhydride (B1165640) with Methylamine (B109427)
A prevalent and well-documented method for the synthesis of this compound involves the nucleophilic ring-opening of isatoic anhydride with methylamine. nih.govnih.gov This reaction is typically conducted by treating isatoic anhydride with an aqueous solution of methylamine. nih.govgoogle.com The process is mechanistically characterized by the initial nucleophilic attack of the methylamine on one of the carbonyl groups of the isatoic anhydride. This is followed by a ring-opening and subsequent decarboxylation to yield the final this compound product. nih.gov
The reaction conditions can be optimized for yield and purity. For instance, the reaction can be carried out in various solvents, including dimethylformamide (DMF), or even under solvent-free microwave irradiation to expedite the process. nih.gov While conventional heating in DMF requires several hours of reflux, microwave-assisted synthesis can significantly shorten the reaction time to mere minutes. nih.gov
Below is a table summarizing the reaction conditions and yields for this synthetic route based on different methodologies:
| Method | Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| Conventional Heating | Isatoic anhydride, methylamine | DMF | 6 hours | 65-99% | nih.gov |
| Microwave Irradiation | Isatoic anhydride, methylamine | DMF (few drops) | 4-10 min | 72-84% | nih.gov |
| Aqueous Stirring | Isatoic anhydride, aqueous methylamine | Water | Not specified | Good | nih.gov |
Preparation from Indigo (B80030) Red Anhydride and its Precursors
While less common, the synthesis of this compound can be associated with precursors like indigo red anhydride. In some multi-step synthetic sequences, particularly those targeting substituted benzamides, the formation of this compound from an isatoic anhydride derivative is a key step. The term "indigo red anhydride" in some patent literature appears to be used interchangeably with isatoic anhydride. google.com The process described involves the reaction of isatoic anhydride with a methylamine solution to form this compound, which is then further functionalized in subsequent steps. google.com
Multistep Synthetic Pathways from Aniline (B41778) or Benzamide (B126) Derivatives
Multistep syntheses starting from aniline or benzamide derivatives offer an alternative, albeit more complex, route to this compound and its analogs. These pathways often involve the use of protecting groups to manage the reactivity of the amino group in aniline. utdallas.edu For example, aniline's amino group is highly reactive and can lead to undesirable side reactions during electrophilic aromatic substitution or other transformations. utdallas.edu Therefore, it is often protected as an acetanilide (B955) before proceeding with further reactions. utdallas.edu
A general strategy might involve:
Protection: Acetylation of aniline to form acetanilide.
Functionalization: Introduction of other desired substituents onto the aromatic ring.
Amidation: Conversion of a carboxylic acid group (introduced onto the ring) to an N-methylamide.
Deprotection: Removal of the acetyl group to reveal the free amino group.
Recent advancements have focused on developing more direct methods, such as the para-selective C-H olefination of aniline derivatives using palladium catalysis, which can streamline the synthesis of complex aniline-based structures. uva.nl
Advanced Synthetic Approaches and Process Optimization for this compound
To overcome the limitations of traditional methods, researchers have focused on developing advanced synthetic strategies that are more efficient, cost-effective, and environmentally friendly.
One-Pot Synthetic Strategies for Direct Derivatization
Another example involves the synthesis of 2-amino-3,5-dichloro-N-methylbenzamide, where isatoic anhydride is first reacted with a methylamine solution. The resulting this compound is then chlorinated in the same pot. google.com
Catalytic Systems and Their Impact on Reaction Efficiency
For instance, the synthesis of N-methyl secondary amides has been achieved through the dehydrative condensation of carboxylic acids with aqueous methylamine using diboronic acid anhydride (DBAA) as a catalyst. rsc.org This method is notable for its use of readily available and safer aqueous methylamine. rsc.org
In the context of synthesizing related benzamide structures, various catalytic systems have been explored. For example, a bimetallic metal-organic framework, Fe2Ni-BDC, has been used as a heterogeneous catalyst for the synthesis of N-(pyridin-2-yl)-benzamides. mdpi.com Ruthenium catalysts have also been shown to be effective for the selective N-alkylation of aminobenzenesulfonamides with alcohols. figshare.comnih.gov While not directly for this compound, these examples highlight the potential of catalysis in similar amidation and N-alkylation reactions.
The table below provides a glimpse into various catalytic systems used in related amide syntheses:
| Catalyst System | Reaction Type | Key Features | Reference |
| Diboronic acid anhydride (DBAA) | Dehydrative amidation | Enables use of aqueous methylamine | rsc.org |
| Fe2Ni-BDC (bimetallic MOF) | Michael addition amidation | Heterogeneous, reusable catalyst | mdpi.com |
| Ruthenium catalyst | Selective N-alkylation | Efficient for N-alkylation with alcohols | figshare.comnih.gov |
| Palladium/S,O-ligand | para-selective C-H olefination | Direct functionalization of anilines | uva.nl |
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. These principles aim to reduce or eliminate the use and generation of hazardous substances. researchgate.net Key green chemistry concepts relevant to the synthesis of this compound include atom economy, the use of safer solvents, and the reduction of derivatives. acs.org
Atom Economy: This principle, developed by Barry Trost, emphasizes maximizing the incorporation of all materials used in the process into the final product. acs.org In a synthetic route, the atom economy is calculated by dividing the formula weight of the desired product by the sum of the formula weights of all reactants. acs.org For instance, a synthesis with a high atom economy will generate fewer byproducts, leading to less waste.
Reduction of Derivatives: The use of protecting groups and temporary modifications of physical/chemical processes should be minimized or avoided if possible, as these steps require additional reagents and generate waste. acs.org Enzymatic reactions are often highly specific and can react at one site of a molecule without affecting others, thus obviating the need for protecting groups. acs.org
A "one-pot" synthesis method for 2-amino-5-halogenated-N,3-dimethylbenzamides, which are derivatives of this compound, exemplifies a greener approach. sioc-journal.cn This method avoids the separation of intermediate products, simplifying the work-up procedure and reducing reaction time. sioc-journal.cn The use of water as a solvent in certain synthetic steps further aligns with green chemistry principles. sioc-journal.cnresearchgate.net
| Green Chemistry Principle | Application in Synthesis | Benefit |
| Atom Economy | Designing synthetic pathways that maximize the incorporation of reactant atoms into the final product. acs.org | Minimizes waste generation. |
| Safer Solvents | Utilizing water or other environmentally benign solvents; implementing solvent recovery and reuse. skpharmteco.comresearchgate.net | Reduces environmental impact and improves safety. skpharmteco.com |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. | Lowers energy consumption and associated costs. |
| Reduce Derivatives | Avoiding the use of protecting groups through selective reactions, such as enzymatic processes. acs.org | Simplifies synthesis and reduces waste. acs.org |
| Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents. acs.org | Increases reaction efficiency and reduces waste. acs.org |
Industrial Scale-Up and Production Considerations
The industrial scale-up of this compound synthesis requires careful consideration of various factors to ensure efficiency, safety, and cost-effectiveness. The transition from laboratory-scale synthesis to large-scale production involves optimizing reaction conditions, managing heat transfer, ensuring process safety, and handling large quantities of materials. researchgate.net
Process Optimization: For industrial production, reaction parameters such as temperature, pressure, reaction time, and catalyst loading must be optimized to maximize yield and purity while minimizing costs and environmental impact. bachem.com Continuous flow chemistry, as opposed to batch processing, can offer advantages in terms of heat and mass transfer, safety, and process control.
Feedstock and Raw Materials: The availability, cost, and quality of starting materials are critical for industrial production. For amino acid-based compounds, fermentation processes using microorganisms like Corynebacterium glutamicum are often employed for the large-scale production of the amino acid precursors. nih.gov The development of strains that can utilize alternative carbon sources can enhance the flexibility and sustainability of the production process. nih.gov
Downstream Processing: Purification of the final product is a significant part of the manufacturing process. Techniques such as crystallization, chromatography, and filtration are employed to achieve the desired purity. The choice of purification method depends on the properties of the compound and the required quality standards. Innovations like multi-column countercurrent solvent gradient purification (MCSGP) can increase the efficiency and sustainability of the purification process by reducing solvent consumption. bachem.com
Automation and Digitalization: Modern chemical manufacturing increasingly relies on automation and digitalization to improve reliability, scalability, and data integrity. bachem.com Automated systems can operate continuously, optimizing equipment usage and reducing manual intervention. bachem.com
| Consideration | Key Aspects |
| Reaction Scale | Transitioning from laboratory glassware to large-scale reactors, which requires addressing heat and mass transfer issues. |
| Raw Material Sourcing | Ensuring a stable and cost-effective supply of high-quality starting materials. nih.gov |
| Process Safety | Implementing robust safety protocols to handle potentially hazardous materials and reactions at a large scale. |
| Purification | Developing efficient and scalable purification methods to meet product specifications. bachem.com |
| Waste Management | Establishing procedures for the safe disposal or recycling of byproducts and waste streams. skpharmteco.com |
| Regulatory Compliance | Adhering to relevant industry regulations and quality standards. |
Chemical Transformations and Reactivity Profiles of this compound
Oxidative Reactions Leading to Derivatives such as Quinones
The amino group in this compound can undergo oxidative reactions to form various derivatives, including quinones. Quinones are a class of compounds that play significant roles in biological processes and can be synthesized through the oxidation of aromatic compounds. nih.gov The oxidation of primary amines can be achieved using various oxidizing agents. For instance, ortho-quinones can mediate the oxidation of primary amines to aldehydes or ketones. nih.gov In some cases, a metal co-catalyst, such as ZnI₂, can activate the quinone towards amine oxidation. nih.gov The oxidation of secondary amines to imines can also be achieved using quinone-based catalyst systems. nih.gov
Reductive Pathways and Formation of Amine Derivatives
The amide group in this compound can be reduced to an amine. A common method for this transformation is reductive amination, which involves the reaction of an aldehyde or ketone with an amine to form an imine, followed by reduction of the imine to an amine. masterorganicchemistry.com This method is highly versatile for creating new carbon-nitrogen bonds in a controlled manner, avoiding the issue of multiple alkylations that can occur with direct alkylation of amines. masterorganicchemistry.com Various reducing agents can be used for this purpose, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org
Nucleophilic Substitution Reactions Involving the Amino Moiety
The amino group of this compound is nucleophilic and can participate in substitution reactions. The lone pair of electrons on the nitrogen atom can attack electrophilic centers. youtube.com For example, the amino group can react with alkyl halides in a nucleophilic substitution reaction. However, this reaction can be difficult to control, as the resulting primary amine is also nucleophilic and can react further with the alkyl halide to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. youtube.com The reaction of an amine with an acyl chloride, on the other hand, is a common method for forming amides.
Halogenation Reactions and Synthesis of Halogenated Analogues
Halogenated analogues of this compound can be synthesized through electrophilic aromatic substitution reactions. The amino group is an activating group and directs incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. Halogenating agents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) can be used to introduce chlorine, bromine, and iodine atoms, respectively, onto the aromatic ring. sioc-journal.cn For example, 2-amino-5-halogenated-N,3-dimethylbenzamides can be synthesized from 2-amino-N,3-dimethylbenzamide using these reagents. sioc-journal.cn Alpha-halogenation, the substitution of a hydrogen atom on the carbon adjacent to a carbonyl group, is another important type of halogenation reaction, though less directly applicable to the aromatic ring of this compound itself. youtube.com
| Reaction Type | Reagents/Conditions | Product Type |
| Oxidation | ortho-Quinones, potentially with a metal co-catalyst like ZnI₂ nih.govnih.gov | Quinone derivatives, aldehydes, or ketones |
| Reduction (Amide) | NaBH₄, NaBH₃CN, or NaBH(OAc)₃ masterorganicchemistry.comorganic-chemistry.org | Amine derivatives |
| Nucleophilic Substitution | Alkyl halides youtube.com | Alkylated amine derivatives (primary, secondary, tertiary, quaternary) |
| Halogenation (Aromatic) | NCS, NBS, NIS sioc-journal.cn | Halogenated aromatic analogues |
Condensation and Acylation Processes in Complex Molecular Architectures
Condensation and acylation reactions are fundamental processes in organic chemistry for the construction of larger, more complex molecules from simpler precursors. ebsco.com A condensation reaction involves the joining of two molecules with the concurrent elimination of a smaller molecule, typically water. ebsco.comlibretexts.org Acylation is a specific type of condensation reaction where an acyl group (R-C=O) is added to a molecule, commonly forming esters or amides. libretexts.org The formation of this compound and its subsequent use as a building block in the synthesis of more intricate molecular structures heavily relies on these reaction types.
The primary synthetic route to this compound and its analogues is through a condensation reaction, specifically an amidation process. libretexts.org A common and efficient method involves the reaction of isatoic anhydride with an appropriate amine. nih.govnih.gov In the case of the title compound, isatoic anhydride is treated with aqueous methylamine. nih.gov This reaction proceeds via the nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, leading to the opening of the heterocyclic ring and subsequent loss of carbon dioxide to yield the final 2-aminobenzamide (B116534) derivative. nih.gov This method is notable for its efficiency and can be adapted to produce a wide array of N-substituted 2-aminobenzamides by varying the amine reactant. Researchers have utilized both classical heating in solvents like DMF and solvent-free microwave-mediated methods to facilitate these syntheses. nih.gov
Beyond its own synthesis, this compound serves as a crucial intermediate in the construction of more complex and high-value molecules, particularly in the agrochemical and pharmaceutical industries. For instance, it is a key starting material for producing halogenated derivatives used in the synthesis of potent insecticides like tetrachlorantraniliprole. google.comgoogle.com In these multi-step syntheses, the initial this compound core undergoes further transformations, such as electrophilic aromatic substitution, where halogen atoms are introduced onto the benzene ring. google.comsioc-journal.cn A notable process involves the chlorination using reagents like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid to yield compounds such as 2-amino-3,5-dichloro-N-methylbenzamide. google.com
The utility of the 2-aminobenzamide scaffold extends to its incorporation into advanced materials and complex heterocyclic systems. In one application, the related compound 2-aminobenzamide was chemically attached to carboxylated multi-wall carbon nanotubes (MWCNTs). researchgate.net This process involved the formation of an amide bond between the carboxyl groups on the nanotubes and the amino group of the benzamide, a clear example of acylation integrating the molecule into a complex nanostructure. researchgate.net The resulting functionalized nanotubes were then treated with phosphoryl chloride, which induced an intramolecular condensation (cyclization) to form a 3-benzylquinazolin-4(3H)-one derivative on the surface of the MWCNT. researchgate.net This highlights a sophisticated use of condensation and acylation to build complex architectures. Furthermore, a related precursor, 2-amino-N-methoxy-N-methylbenzamide (a Weinreb amide), is utilized in the synthesis of 2-aminobenzophenones, demonstrating the role of this functional group in facilitating acylation reactions with organometallic reagents. acs.org
Table 1: Synthesis of 2-Aminobenzamide Derivatives via Condensation Reaction
This table summarizes the synthesis of various N-substituted 2-aminobenzamide derivatives from isatoic anhydride and a corresponding amine, showcasing different reaction conditions and yields.
| Amine Reactant | Product | Method | Yield (%) | Reference |
| 4-Fluoroaniline | 2-Amino-N-(4-fluorophenyl)benzamide | Classical (A) | 72 | nih.gov |
| 4-Fluoroaniline | 2-Amino-N-(4-fluorophenyl)benzamide | Microwave (B) | 65 | nih.gov |
| p-Toluidine | 2-Amino-N-(p-tolyl)benzamide | Classical (A) | 97 | nih.gov |
| Anthranilamide | 2-Amino-N-(2-carbamoylphenyl)benzamide | Classical (A) | 60 | nih.gov |
| Anthranilamide | 2-Amino-N-(2-carbamoylphenyl)benzamide | Microwave (B) | 64 | nih.gov |
| 4-Chlorobenzylamine | 2-Amino-N-(4-chlorobenzyl)benzamide | Classical (A) | 95 | nih.gov |
| 4-Chlorobenzylamine | 2-Amino-N-(4-chlorobenzyl)benzamide | Microwave (B) | 62 | nih.gov |
Table 2: Application of this compound Derivatives in Multi-Step Syntheses
This table provides examples of how this compound and its derivatives are used as intermediates in the synthesis of more complex molecules.
| Starting Intermediate | Key Transformation | Reagent(s) | Final Product (Example) | Application Context | Reference |
| 2-Amino-N,3-dimethylbenzamide | Electrophilic Halogenation | N-chlorosuccinimide (NCS) | 2-Amino-5-chloro-N,3-dimethylbenzamide | Agrochemical Intermediate | sioc-journal.cn |
| This compound | Dichlorination | Trichloroisocyanuric acid | 2-Amino-3,5-dichloro-N-methylbenzamide | Agrochemical Intermediate | google.com |
| 2-Amino-3-methylbenzoic acid | Cyclization & Aminolysis | Bis(trichloromethyl) carbonate, Methylamine | 2-Amino-N,3-dimethylbenzamide | One-pot synthesis intermediate | sioc-journal.cn |
| Carboxylated MWCNTs & 2-Aminobenzamide | Amidation & Cyclization | - , POCl₃ | MWCNT-quinazolin-4(3H)-one | Functionalized Nanomaterial | researchgate.net |
Computational Chemistry and Theoretical Investigations of 2 Amino N Methylbenzamide
Density Functional Theory (DFT) Studies for Electronic and Geometric Properties
Density Functional Theory (DFT) has become a primary method for studying the electronic and geometric properties of medium-sized organic molecules due to its balance of accuracy and computational cost.
DFT calculations are used to determine the most stable three-dimensional structure of a molecule by finding the minimum energy geometry. For 2-Amino-N-methylbenzamide, key geometric parameters include bond lengths, bond angles, and dihedral angles. The conformation is largely defined by the torsion angle (ω) between the plane of the phenyl ring and the amide group (C-C-N-C).
Theoretical studies on related substituted benzamides, such as N-methylbenzamide, have been performed. nih.gov In these studies, the N-methyl group is typically found to be coplanar with the carbonyl group. nih.gov For N-methylbenzamide itself, ab initio calculations have suggested a non-planar conformation with a CO/phenyl torsional angle (ω) of approximately 25°. nih.gov However, analysis of experimental data has sometimes led to better agreement with a planar structure (ω = 0°). nih.govresearchgate.net The presence of the amino group at the ortho-position in this compound introduces the possibility of intramolecular hydrogen bonding between the amino group (N-H) and the carbonyl oxygen (C=O), which would favor a more planar conformation. DFT studies on the related 2-Amino-6-chloro-N-methylbenzamide have calculated its optimized geometry using the B3LYP method with the LANL2DZ basis set to determine key bond lengths and angles. ajrconline.org
The conformational preference of the amide group is a critical factor. For instance, in N-(2-azulenyl)-N-methyl amides, the position of substitution on the aromatic ring significantly influences whether the cis or trans conformer with respect to the amide bond is preferred. acs.org A similar analysis for this compound would reveal the energetic landscape of its different spatial arrangements.
Table 1: Representative Calculated Geometric Parameters for Benzamide (B126) Derivatives Note: This table is illustrative, based on data for related compounds. Exact values for this compound would require specific calculations.
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| C=O Bond Length | Length of the carbonyl double bond | ~1.23 Å |
| C-N (Amide) Bond Length | Length of the amide C-N bond | ~1.35 Å |
| C(ring)-C(carbonyl) Bond Length | Length of the bond connecting the phenyl ring and carbonyl carbon | ~1.50 Å |
| ω (C-C-N-C) Dihedral Angle | Torsion angle between the phenyl ring and the amide plane | 0-30° |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This energy gap is also related to the molecule's electronic absorption properties. researchgate.net For derivatives like 2-amino-4-chloro-N-methylbenzamide, DFT calculations (B3LYP/6-311++G(d,p)) have been used to determine a HOMO-LUMO gap of approximately 4.5 eV. Similar calculations for 2-Amino-6-chloro-N-methylbenzamide have also been performed to understand its electronic behavior. ajrconline.org The distribution of these orbitals shows where electrophilic and nucleophilic attacks are most likely to occur. In this compound, the electron-donating amino group and the electron-withdrawing amide group significantly influence the energies and distributions of the HOMO and LUMO. rsc.org
Table 2: Calculated Frontier Orbital Energies and Properties for a Benzamide Derivative Note: This table is illustrative. Values are based on a related compound, 2-amino-4-chloro-N-methylbenzamide.
| Property | Description | Example Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.5 eV |
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. These calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors in the computational method, allowing for a direct comparison with experimental spectra. nih.gov
This analysis helps in the assignment of specific vibrational modes to the observed spectral bands. For this compound, key vibrational modes would include the N-H stretches of the amino and amide groups, the C=O stretch of the carbonyl group, and various aromatic C-H and C-C stretching and bending modes. researchgate.net For instance, infrared spectroscopy of related benzamides shows characteristic N-H stretching vibrations around 3300 cm⁻¹ and a strong carbonyl (C=O) stretch near 1680 cm⁻¹. Theoretical studies on similar molecules have successfully assigned vibrational modes using Potential Energy Distribution (PED) analysis. nih.gov
Molecular Dynamics Simulations for Conformational Space Exploration
While DFT is excellent for finding minimum energy structures, Molecular Dynamics (MD) simulations are used to explore the full conformational space of a molecule by simulating its motion over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation at a given temperature.
For a flexible molecule like this compound, MD simulations can reveal the relative populations of different conformers, the pathways for interconversion between them, and the influence of solvent on conformational preference. Such simulations have been applied to complex systems containing an N-methylbenzamide moiety to understand how it binds to biological targets like kinases. acs.org In these studies, simulations lasting hundreds of nanoseconds can show how the N-methylbenzamide group orients itself within a binding pocket and what interactions stabilize its bound conformation. acs.org Similar simulations on quinazoline (B50416) derivatives have also provided insights into their dynamic behavior. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. scispace.com By identifying key molecular descriptors—physicochemical, electronic, or steric properties—that correlate with activity, QSAR models can predict the activity of new, unsynthesized derivatives. mdpi.com
For derivatives of this compound, a QSAR study would involve synthesizing a series of analogues with different substituents on the phenyl ring or amide group. Their biological activity would be measured, and a wide range of molecular descriptors would be calculated for each molecule. Statistical methods like Multiple Linear Regression (MLR) are then used to build a model. scispace.commdpi.com
QSAR studies have been successfully applied to related classes of compounds. For example, a study on 2-amino thiazole (B1198619) derivatives, including a methylbenzamide compound, identified key descriptors like the Polar Surface Area (PSA) and various electronic and shape parameters that were crucial for their activity as Aurora kinase inhibitors. nih.gov Another study on benzimidazole (B57391) derivatives used a combination of physicochemical, electronic, and steric descriptors to model their antibacterial activity. scispace.com These models, once validated, can guide the design of more potent compounds.
Computational Studies on Reaction Mechanisms and Kinetics
Computational chemistry is invaluable for elucidating the step-by-step mechanism of chemical reactions, identifying transition states, and calculating activation energies. smu.edu This provides a detailed picture of how reactants are converted into products.
For N-methylbenzamide, a core component of the title compound, computational studies have investigated its reactivity in different reactions. A DFT study on the ruthenium-catalyzed ortho C-H activation and addition to maleimide (B117702) revealed the detailed catalytic cycle. researchgate.net The study identified the active catalytic species and mapped out the free energy profile of the reaction, including all intermediates and transition states, to explain how the amide group directs the reaction to the ortho position. researchgate.net
Another study combined theoretical calculations and experimental kinetics to investigate the mechanism of alkaline hydrolysis of N-methylbenzamide. researchgate.net The calculations showed that the reaction proceeds through a two-step mechanism involving the formation of a tetrahedral intermediate, followed by its breakdown. The study also explored the catalytic role of water molecules and found that the second step, the breaking of the C-N bond in the intermediate, is the rate-determining stage of the reaction. The calculated activation enthalpies were in good agreement with experimental values. researchgate.net
Applications and Advanced Materials Chemistry of 2 Amino N Methylbenzamide
Role as a Key Intermediate in Pharmaceutical Synthesis
The structural framework of 2-Amino-N-methylbenzamide is a recurring motif in medicinal chemistry, providing a reliable scaffold for the construction of potent therapeutic agents. Its derivatives are integral to the development of drugs targeting a range of diseases, from cancer to hormonal disorders.
Protein kinases are enzymes that regulate a multitude of cellular processes, and their dysregulation is a well-established driver of cancer. acs.orgnih.gov Consequently, protein kinase inhibitors have become a major class of anticancer drugs. acs.org The 2-aminobenzamide (B116534) core structure is a valuable building block in the synthesis of these targeted therapies.
Recent research has highlighted that this compound is a starting material for creating novel 2,4-diaminopyrimidine (B92962) derivatives that act as inhibitors of Focal Adhesion Kinase (FAK). bohrium.com FAK is a protein kinase that is overexpressed in many types of tumors and plays a crucial role in cancer progression. bohrium.com By serving as the initial scaffold, this compound enables the synthesis of complex molecules designed to specifically inhibit such kinases, thereby blocking downstream signaling pathways that contribute to tumor growth and survival. bohrium.com For example, a series of 2,4-dianilinopyrimidine derivatives were synthesized with the N-methylbenzamide moiety acting as an optimal component, leading to the discovery of potent inhibitors against kinases like ALK (Anaplastic Lymphoma Kinase). rsc.org
The utility of this compound extends to the targeted synthesis of compounds with demonstrated anti-leukemic properties. In a notable study, the compound was used as a key reactant to produce a series of dianilinopyrimidine derivatives. nih.govresearchgate.net The synthesis involves reacting this compound with 2,4-dichloro-5-trifluoromethylpyrimidine to yield an intermediate, which is further modified to produce the final active compounds. nih.gov
These resulting dianilinopyrimidines have shown selective inhibition of proliferation in various leukemia cell lines, including HEL, K562, and Jurkat cells. nih.gov This research underscores the role of this compound as a foundational element for developing novel therapeutic candidates for leukemia.
| Starting Material | Reaction | Resulting Compound Class | Biological Activity | Source |
|---|---|---|---|---|
| This compound | Reaction with 2,4-dichloro-5-trifluoromethylpyrimidine | Dianilinopyrimidines | Selective inhibition of HEL, K562, and Jurkat leukemia cell proliferation | nih.gov |
Enzalutamide, formerly known as MDV3100, is a potent second-generation antiandrogen drug used in the treatment of castration-resistant prostate cancer. nih.govsloankettering.edu The synthesis of this complex therapeutic agent relies on a key intermediate that is a close derivative of this compound. Specifically, 4-amino-2-fluoro-N-methylbenzamide is a critical building block in the construction of Enzalutamide. researchgate.netgoogle.com
While not this compound itself, the fluorinated and aminated derivative highlights the importance of the core N-methylbenzamide structure in creating advanced pharmaceuticals. google.com Various patented synthetic routes start with precursors like 2-fluoro-4-nitrotoluene, which is then converted through several steps, including amination and reduction, to yield the crucial 4-amino-2-fluoro-N-methylbenzamide intermediate. researchgate.netgoogle.com This intermediate is then reacted further to build the final diarylhydantoin structure of Enzalutamide. nih.govelifesciences.org The development of such drugs showcases how modifications to the basic this compound scaffold lead to highly effective and specific therapeutic molecules.
Contributions to Agrochemical and Pesticide Synthesis
Beyond pharmaceuticals, this compound is a valuable precursor in the agrochemical industry, particularly in the creation of modern insecticides.
Tetrachlorantraniliprole is a newer bisamide insecticide that is effective against various lepidopteran pests. chemicalbook.com The synthesis of this complex agrochemical involves the use of 2-amino-3,5-dichloro-N-methylbenzamide as a crucial intermediate. google.compatsnap.com
Importantly, this dichlorinated intermediate is prepared directly from this compound. google.compatsnap.com Synthetic methods described in patent literature show a one-pot process starting from isatoic anhydride (B1165640) and a methylamine (B109427) solution to first produce this compound. google.com This is followed by a chlorination step, using a reagent like trichloroisocyanuric acid, to yield 2-amino-3,5-dichloro-N-methylbenzamide with high purity. google.compatsnap.com This resulting compound is then coupled with another chemical component to form the final Tetrachlorantraniliprole molecule. chemicalbook.comscienceasia.org
| Precursor | Reaction Step | Intermediate | Final Product | Source |
|---|---|---|---|---|
| This compound | Chlorination | 2-amino-3,5-dichloro-N-methylbenzamide | Tetrachlorantraniliprole | google.compatsnap.comscienceasia.org |
Catalytic and Reagent Applications in Diverse Organic Transformations
The reactivity of this compound makes it a useful substrate and reagent in a variety of organic chemical reactions, enabling the synthesis of important heterocyclic structures.
One prominent application is in the synthesis of quinazolinones, a class of compounds with significant biological activity. acs.org this compound can be used as the starting substrate in reactions to form these bicyclic structures. For instance, it can be reacted with 1,3,5-trioxane (B122180) or paraldehyde (B1678423) in the presence of acetic acid to produce 3-methylquinazolin-4(3H)-one and 2,3-dimethylquinazolin-4(3H)-one, respectively. arkat-usa.org In another approach, this compound is reacted with dimethyl sulfoxide (B87167) (DMSO) under heat, with DMSO serving as a one-carbon source, to yield N-methyl quinazolin-4(3H)-one. acs.orgnih.gov It has also been used as a model substrate to develop one-pot syntheses of quinazoline-2,4-diones using di-tert-butyl dicarbonate (B1257347) as a carbonyl source. acs.org These transformations demonstrate the compound's utility as a versatile building block for constructing complex heterocyclic systems.
Emerging Applications in Materials Science and Polymer Chemistry
The bifunctional nature of this compound, possessing both a nucleophilic amino group and an amide functionality, makes it a promising building block for the synthesis of novel polymers and advanced materials. Its derivatives are being explored for the creation of high-performance polymers with tailored properties.
One of the key areas of application is in the synthesis of aromatic polyamides. While direct polymerization of this compound is not widely documented, analogous structures, such as aromatic diamines, are extensively used to produce polyamides with exceptional thermal stability and mechanical strength. The presence of the amino group allows for polycondensation reactions with dicarboxylic acids or their derivatives to form polyamide chains. The N-methylbenzamide moiety can influence the polymer's solubility and processing characteristics. For instance, the introduction of N-substituted amide groups can disrupt the strong intermolecular hydrogen bonding typically found in aramids, leading to improved solubility in organic solvents without significantly compromising their thermal properties. This allows for the solution casting of flexible and tough polymer films.
Furthermore, derivatives of 2-aminobenzamide have been investigated as components in the synthesis of thermoplastic polyamide elastomers. These materials combine hard, crystalline polyamide segments with soft, amorphous polyether or polyester (B1180765) segments, resulting in polymers with both high strength and good flexibility. For example, novel thermoplastic polyamide elastomers (TPAEs) have been synthesized through a one-pot melt polycondensation of dodecanedioic acid, 1,12-dodecanediamine, and poly(propylene glycol) (PPG) diamine, demonstrating an accessible route to these advanced materials. mdpi.com
The amino group in this compound and its analogs also allows for their incorporation into more complex macromolecular architectures, including their use as precursors for poly(N-phenylamide-imide)s and poly(N-phenylamide-amide)s. These polymers are known for their high-performance characteristics, making them suitable for applications in demanding environments.
Table 1: Properties of High-Performance Polymers Derived from Aromatic Amine Monomers
| Polymer Type | Monomers | Key Properties | Potential Applications |
| Aromatic Polyamides | Aromatic diamines (analogs of this compound), Aromatic dicarboxylic acids | High thermal stability, excellent mechanical strength, good chemical resistance, improved solubility with N-substitution. | Advanced composites, protective apparel, high-temperature filtration. |
| Thermoplastic Polyamide Elastomers | Polyamide oligomers, Polyether/Polyester diamines | Combination of high strength and flexibility, good damping performance. | Automotive components, footwear, flexible tubing. |
| Poly(N-phenylamide-imide)s | N,N'-bis(3-aminobenzoyl)-N,N'-diphenyl-1,4-phenylenediamine, Aromatic dianhydrides | High glass transition temperatures, excellent thermal stability, good solubility in organic solvents. | High-temperature adhesives, coatings, membranes. |
Supramolecular Chemistry and Molecular Recognition Properties
The field of supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-defined, functional assemblies. This compound possesses key structural features that make it and its derivatives interesting candidates for studies in molecular recognition and self-assembly.
The presence of both a hydrogen bond donor (the amino group and the amide N-H) and a hydrogen bond acceptor (the carbonyl oxygen) allows molecules of this compound to participate in intricate hydrogen-bonding networks. Crystal structure analysis of related compounds, such as 2-amino-6-chloro-N-methylbenzamide, reveals that molecules are connected via N—H···O hydrogen bonds, forming layered structures. nih.gov This propensity for self-assembly through hydrogen bonding is a fundamental aspect of its supramolecular behavior.
The interplay of hydrogen bonding and other non-covalent interactions, such as π-π stacking between the aromatic rings, can direct the formation of specific supramolecular architectures. Studies on indole-based benzamide (B126) derivatives have shown that N-H···O, C-H···π, and π···π interactions are crucial in stabilizing the crystal packing and promoting molecular self-assembly. eurjchem.comeurjchem.com These principles are directly applicable to the potential self-assembly of this compound.
Furthermore, the benzamide scaffold is a known motif in host-guest chemistry and molecular recognition. The convergent orientation of functional groups in derivatives of this compound can create binding pockets for specific guest molecules. For instance, dinuclear organoplatinum(II) complexes containing N-methylbenzamide ligands have been designed as hosts for heteroaromatic guest molecules, where the amide groups participate in hydrogen-bonding interactions with the guest. researchgate.net This highlights the potential of incorporating the this compound unit into larger, more complex host systems for the selective recognition of biologically or environmentally important molecules. The amino group can also act as a coordination site for metal ions, suggesting applications in the development of sensors for metal ion detection. Peptides, which contain amide bonds similar to the one in this compound, are known to be effective ligands for a variety of metal ions. mdpi.com
Table 2: Supramolecular Interactions and Applications of Benzamide Derivatives
| Type of Interaction | Description | Significance in Supramolecular Chemistry |
| Hydrogen Bonding | Formation of N—H···O and N—H···N bonds between molecules. | Directs the formation of predictable 1D, 2D, or 3D networks in the solid state. Crucial for the stability of self-assembled structures. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Contributes to the stabilization of crystal packing and the formation of columnar or layered structures. |
| Host-Guest Interactions | A larger 'host' molecule selectively binds a smaller 'guest' molecule. | Enables applications in sensing, catalysis, and separation, based on the specific recognition of the guest. |
| Metal Coordination | The amino group or carbonyl oxygen can act as a ligand for metal ions. | Allows for the construction of metal-organic frameworks (MOFs) and the development of chemosensors for metal ion detection. |
Mechanistic Insights into the Biological Activity of 2 Amino N Methylbenzamide and Its Derivatives
Role of Hydrogen Bonding in Ligand-Receptor Interactions
Hydrogen bonding is a critical factor in the interaction between 2-aminobenzamide (B116534) derivatives and their biological targets. The amino group (-NH2) and the amide group (-CONH-) present in the 2-aminobenzamide scaffold are key hydrogen bond donors and acceptors. These groups can form hydrogen bonds with amino acid residues in the active sites of enzymes and receptors, thereby modulating their activity.
The significance of hydrogen bonding is highlighted in studies of various ligand-receptor interactions. For instance, in the context of N-methyl-D-aspartate (NMDA) receptor ion channels, the nitrogen atom within structurally rigid ligands plays a crucial role in hydrogen-bonding interactions that determine binding affinity. nih.gov While not directly about 2-aminobenzamide, this principle applies to the amino and amide nitrogens in its structure.
The formation of intramolecular hydrogen bonds can also influence the biological activity of these compounds. It has been proposed that 2-aminobenzamide derivatives can exist in different tautomeric forms, some of which may be stabilized by intramolecular hydrogen bonds. nih.gov These intramolecular interactions can create "closed" pharmacophore sites, which might reduce the compound's ability to interact with its intended biological target and thus decrease its antibacterial or antifungal activity. nih.gov The balance between forming intermolecular hydrogen bonds with a receptor and intramolecular hydrogen bonds is therefore a key determinant of biological efficacy.
Hydrophobic Interactions within Protein Binding Pockets
Hydrophobic interactions play a significant role in the binding of 2-aminobenzamide derivatives within the hydrophobic pockets of proteins. These interactions, which involve the nonpolar parts of the ligand and the protein, are a major driving force for binding and contribute significantly to the stability of the resulting complex. arxiv.orgnih.gov
The importance of hydrophobic interactions is a general principle in protein-ligand binding. Studies on various systems have shown that burying nonpolar side chains upon folding or binding contributes significantly to the stability of the complex. nih.gov For instance, the addition of methylene (B1212753) groups to polyamine blockers of kainate receptor channels leads to a predictable increase in binding energy, highlighting the contribution of hydrophobic binding. nih.gov This principle underscores the importance of the hydrophobic substituents on the 2-aminobenzamide scaffold for its biological activity.
Modulation of Enzyme and Receptor Activity Profiles
2-Amino-N-methylbenzamide and its derivatives can modulate the activity of a range of enzymes and receptors. A prominent example is their role as histone deacetylase (HDAC) inhibitors. nih.gov Specifically, certain 2-aminobenzamide derivatives have been shown to inhibit class I HDACs, particularly HDAC1 and HDAC3. nih.gov This inhibition leads to an increase in the acetylation of histones, which in turn can alter gene expression. In the context of Friedreich's Ataxia, this modulation results in increased levels of frataxin (FXN) mRNA. nih.gov The inhibitory activity of these compounds is often dependent on their specific chemical structure, with some derivatives showing selectivity for certain HDAC isoforms. nih.gov
Beyond HDACs, this compound has been identified as an antagonist of the benzodiazepine (B76468) receptor. biosynth.com By binding to this receptor, it can prevent the binding of the natural ligand, thereby inhibiting the receptor's activity. biosynth.com This antagonism has been linked to the inhibition of cancer cell proliferation in vitro. biosynth.com
The general principle is that the 2-aminobenzamide scaffold can serve as a basis for designing molecules that modulate the activity of various enzymes and receptors. The specific substitutions on the benzamide (B126) ring and the N-methyl group can be altered to fine-tune the compound's affinity and selectivity for different biological targets.
Structure-Activity Relationships Governing Biological Efficacy and Selectivity
The biological efficacy and selectivity of 2-aminobenzamide derivatives are governed by their chemical structure, a concept known as structure-activity relationships (SAR). Modifications to the core 2-aminobenzamide scaffold can have a profound impact on the compound's interaction with its biological target.
In the context of HDAC inhibitors, substitutions on the 2-aminobenzamide ring can influence selectivity. For example, adding a fluorine atom at the 4-position of the 2-aminobenzamide ring increases the compound's selectivity for HDAC3 over HDAC1 and HDAC2. nih.gov The nature of the "left side" of the molecule, which is thought to interact with protein surface residues away from the active site, is also critical. Replacing an amide linkage in this part of the molecule with an ether, olefin, or a double bond has been shown to improve brain penetration. nih.gov
SAR studies on other series of benzamide derivatives have also yielded valuable insights. For instance, in a series of 2-phenoxybenzamides with antiplasmodial activity, the position of substituents on the anilino part of the molecule significantly affected activity. mdpi.com A shift of a substituent from the meta to the para position resulted in a substantial increase in activity. mdpi.com Similarly, in a series of 2-aminobenzothiazoles, the presence of an N-propyl imidazole (B134444) moiety was found to be crucial for antibacterial activity. nih.gov
These examples demonstrate that systematic modifications of the 2-aminobenzamide structure can lead to the optimization of biological activity and selectivity for a desired therapeutic effect.
Environmental Fate and Degradation Studies of Benzamide Compounds with Relevance to 2 Amino N Methylbenzamide
Biodegradation Pathways and Microbial Metabolism
The breakdown of benzamide (B126) compounds in the environment is largely driven by microbial activity. Microorganisms have evolved diverse enzymatic pathways to metabolize these chemicals, using them as sources of carbon and nitrogen. mdpi.com
Fungi play a significant role in the degradation of complex organic compounds, including benzamides. mdpi.comoup.com They utilize a variety of extracellular and intracellular enzymes to break down these persistent molecules. mdpi.com
Enzymatic Action: Fungi such as Cunninghamella elegans and various Streptomyces species have demonstrated the ability to biotransform benzamides. tandfonline.com For instance, Streptomyces sp. JCM9888 can efficiently convert fluorinated benzoic acids into their corresponding benzamides. tandfonline.com Fungi employ powerful enzymes like laccases, peroxidases, and cytochrome P450 monooxygenases to catalyze the breakdown of complex aromatic structures. mdpi.com
Consortia for Enhanced Degradation: Research has shown that fungal-bacterial consortia can be more effective in degrading certain benzamides than individual microbial strains. For example, a consortium of Mortierella sp. and the 2,6-dichlorobenzamide (B151250) (BAM)-degrading bacterium Aminobacter sp. MSH1 resulted in more rapid mineralization of BAM. nih.gov The fungal hyphae can enhance the dispersal and activity of the degrading bacteria. nih.gov
Table 1: Fungal Species Involved in Benzamide and Related Compound Degradation
| Fungal Species | Degraded Compound(s) | Key Findings | Reference(s) |
| Cunninghamella elegans | Fluorinated benzoic acids | Efficiently reduces benzoic acids to benzyl (B1604629) alcohols. | tandfonline.com |
| Streptomyces sp. JCM9888 | Fluorinated benzoic acids | Efficiently converts benzoic acids to the corresponding benzamides. | tandfonline.com |
| Mortierella sp. LEJ702 | 2,6-dichlorobenzamide (BAM) | In consortium with Aminobacter sp. MSH1, enhances mineralization of BAM. | nih.gov |
| Trametes versicolor, Pleurotus ostreatus | Various pharmaceuticals (e.g., diclofenac, carbamazepine) | Capable of degrading up to 90% of certain pharmaceutical contaminants. | mdpi.com |
| Aspergillus niger | Various pharmaceuticals (e.g., sulfamethoxazole, acetaminophen) | Effective in degrading a range of pharmaceutical compounds. | mdpi.com |
The presence or absence of oxygen significantly influences the microbial degradation pathways of benzamide compounds.
Aerobic Degradation: In aerobic environments, microorganisms utilize oxygen as the final electron acceptor, which generally leads to faster and more complete degradation of organic pollutants. niscpr.res.inaijcrnet.com The initial steps often involve the action of oxygenases, which introduce hydroxyl groups into the aromatic ring, making it more susceptible to cleavage. niscpr.res.in For many benzamide-related compounds, aerobic respiration is the primary mode of biodegradation. aijcrnet.com
Anaerobic Degradation: Under anaerobic conditions (absence of oxygen), microorganisms use alternative electron acceptors such as nitrate, sulfate, or carbon dioxide. mdpi.comniscpr.res.in While generally slower than aerobic degradation, anaerobic processes are crucial in environments like saturated soils, sediments, and wastewater treatment digesters. niscpr.res.inresearchgate.net Benzamide has been shown to undergo anaerobic biodegradation under both sulfate-reducing and methanogenic conditions, with approximately 40-45% degradation occurring after one month. nih.gov The central metabolite in the anaerobic degradation of many aromatic compounds is often a coenzyme A (CoA) thioester of benzoic acid. niscpr.res.in
Table 2: Comparison of Aerobic and Anaerobic Degradation of Benzamide Compounds
| Feature | Aerobic Degradation | Anaerobic Degradation | Reference(s) |
| Oxygen Requirement | Requires oxygen | Occurs in the absence of oxygen | niscpr.res.inaijcrnet.com |
| Electron Acceptors | Oxygen | Nitrate, sulfate, carbonate | mdpi.comniscpr.res.in |
| Degradation Rate | Generally faster | Generally slower | aijcrnet.com |
| Key Environments | Surface water, aerated soils | Saturated soils, sediments, wastewater digesters | niscpr.res.inresearchgate.net |
| Example Finding | The rate of aerobic bioremediation of crude polluted water was found to be faster than anaerobic bioremediation. | Benzamide undergoes 40-45% biodegradation after one month under sulfate-reducing and methanogenic conditions. | aijcrnet.comnih.gov |
Aquatic Toxicology and Ecotoxicity Assessments of Benzamide Derivatives
The release of benzamide derivatives into aquatic ecosystems raises concerns about their potential toxicity to aquatic organisms.
Toxicity to Aquatic Organisms: Studies have shown that some benzamide derivatives can exhibit low to moderate toxicity towards aquatic organisms such as Daphnia magna (water flea) and Pimephales promelas (fathead minnow). researchgate.net The fungicide zoxamide, a benzamide derivative, has been shown to cause deformities in zebrafish embryos. researchgate.net Another benzamide compound, N,N-diethyl-m-toluamide (DEET), can be toxic to birds, fish, and aquatic invertebrates. researchgate.net
Factors Influencing Toxicity: The toxicity of benzamide derivatives can be influenced by the number and position of substituents on the benzene (B151609) ring. researchgate.net Generally, a higher number of substituents can lead to increased hydrophobicity and toxicity. researchgate.net
Bioconcentration Potential: The potential for benzamide to accumulate in aquatic organisms is considered low, as suggested by an estimated Bioconcentration Factor (BCF) of 3. nih.gov
Table 3: Ecotoxicity Data for Selected Benzamide Derivatives
| Compound | Organism | Endpoint | Value | Reference(s) |
| N-((5-phenyl-6,11-dihydro- nih.govresearchgate.netherts.ac.uktriazolo-[1',5':1,6]pyrido[3,4-b]indol-2-yl)methyl)benzamide derivatives | Daphnia magna, Pimephales promelas | Toxicity | Moderate to low | researchgate.net |
| Zoxamide | Zebrafish (Danio rerio) embryos | Effect | Deformities | researchgate.net |
| N,N-diethyl-m-toluamide (DEET) | Birds, fish, aquatic invertebrates | Toxicity | Can be toxic | researchgate.net |
| Benzophenone (related compound) | Chlorella vulgaris | 96-h EC50 | 6.86 mg/L | researchgate.net |
| Benzophenone (related compound) | Daphnia magna | 24-h LC50 | 7.63 mg/L | researchgate.net |
| Benzophenone (related compound) | Brachydanio rerio | 96-h LC50 | 14.73 mg/L | researchgate.net |
Environmental Impact of Synthesis and Manufacturing Processes
The production of benzamide compounds can have environmental consequences, primarily related to the use of hazardous chemicals and the generation of waste.
Traditional Synthesis: Conventional methods for synthesizing benzamides often involve the use of hazardous reagents, such as chlorinating agents, and may require harsh reaction conditions. nih.gov These processes can generate waste products that require careful disposal to prevent environmental contamination.
Green Chemistry Approaches: To mitigate the environmental impact, researchers are developing more environmentally friendly synthesis methods. These "green" approaches include solvent-free reactions and the use of reusable catalysts, which can reduce waste and energy consumption. tandfonline.comresearchgate.net For example, one method utilizes a solid acid catalyst immobilized on diatomite earth under ultrasonic irradiation for the direct condensation of benzoic acids and amines. researchgate.net Another approach involves the use of l-proline (B1679175) as a catalyst to reduce by-product formation. mdpi.com
Remediation Strategies for Benzamide Contaminants in Environmental Matrices
Several strategies are being explored to clean up soil and water contaminated with benzamide compounds. These methods can be broadly categorized as biological, chemical, and physical.
Bioremediation: This approach utilizes microorganisms to break down contaminants. researchgate.net Introducing specific microbial consortia, such as the fungal-bacterial pairing of Mortierella sp. and Aminobacter sp., has shown promise for enhancing the degradation of benzamide pesticides in soil. nih.gov Phytoremediation, which uses plants to remove or transform pollutants, is another bioremediation technique. researchgate.net
Chemical Remediation: Chemical methods involve the use of reagents to transform or immobilize contaminants. In situ chemical oxidation (ISCO) and in situ chemical reduction (ISCR) are examples of such techniques. mdpi.com Soil washing with specific agents can also be effective. For instance, a two-step washing process using citric acid and water-soluble chitosan (B1678972) has been successful in removing zinc from contaminated soils, a process that could be adapted for other contaminants. nih.gov
Nanoremediation: An emerging technology involves the use of nanoparticles to remediate contaminated soil and groundwater. mdpi.com Nanoscale zero-valent iron (nZVI) has been shown to be effective in detoxifying and transforming various organic pollutants. mdpi.com
Table 4: Overview of Remediation Strategies for Benzamide and Related Contaminants
| Strategy | Description | Example | Reference(s) |
| Bioremediation | Use of microorganisms to degrade contaminants. | Enhanced degradation of 2,6-dichlorobenzamide using a fungal-bacterial consortium. | nih.govresearchgate.net |
| Phytoremediation | Use of plants to remove or transform pollutants. | Plants can take up contaminated water and their rhizosphere is a zone of active remediation. | researchgate.net |
| Chemical Washing | Using chemical agents to wash contaminants from soil. | Two-step soil washing with citric acid and water-soluble chitosan for metal removal. | nih.gov |
| Nanoremediation | Use of nanoparticles to degrade or immobilize contaminants. | Application of nanoscale zero-valent iron (nZVI) for the transformation of organic pollutants. | mdpi.com |
Advanced Analytical Methodologies for 2 Amino N Methylbenzamide Quantification and Purity Assessment
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of pharmaceutical compounds and chemical intermediates like 2-Amino-N-methylbenzamide. It allows for the separation of the main compound from impurities and its subsequent quantification.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed. This approach separates compounds based on their hydrophobicity.
The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector. A C18 column is a common choice for the stationary phase due to its ability to retain and separate a wide range of aromatic compounds. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter that can be adjusted to optimize the retention and peak shape of the analyte, given the presence of the basic amino group in this compound. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components, from polar impurities to the less polar main compound.
UV detection is suitable for this compound due to the presence of the aromatic ring, which acts as a chromophore. A study on a similar compound, 2-amino-5-nitrophenol, utilized UV detection at 200 nm for quantification. nih.gov For method validation, parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) are established to ensure the reliability of the results. nih.gov
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
This table presents a hypothetical but representative set of HPLC conditions.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. It is particularly useful for assessing the purity of this compound and for identifying and quantifying volatile impurities that may be present from the synthesis process. The NIST Chemistry WebBook provides mass spectral data for benzamide (B126), a related compound, which is useful for identification purposes when using a mass spectrometer as a detector. nist.govnist.gov
For successful GC analysis, the selection of an appropriate column and temperature program is crucial. A capillary column with a mid-polarity stationary phase, such as one containing phenyl and methyl polysiloxane, is often suitable for separating aromatic amines and their isomers. The injector and detector temperatures must be high enough to ensure the volatilization of the sample without causing thermal degradation. A temperature gradient program for the oven allows for the separation of compounds with a range of boiling points.
When coupled with a mass spectrometer (GC-MS), this technique provides not only quantitative data but also structural information, which is invaluable for the identification of unknown impurities. researchgate.net The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragment ions corresponding to the loss of the methylamine (B109427) group and other fragments of the benzoyl moiety.
Table 2: Representative GC-MS Method Parameters for Impurity Profiling
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (2 min), then 15 °C/min to 280 °C (5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
This table presents a hypothetical but representative set of GC-MS conditions.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles. This results in higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC. waters.com UPLC is particularly well-suited for the detailed analysis of impurity profiles, where the separation of structurally similar compounds is required. waters.comoup.com
The principles of method development for UPLC are similar to those for HPLC, but the instrumentation is designed to operate at much higher pressures. For this compound, a UPLC method would offer superior separation of potential isomers and process-related impurities. The use of a UPLC system coupled with tandem mass spectrometry (UPLC-MS/MS) provides an exceptionally powerful tool for both quantification and structural elucidation of trace-level impurities. nih.govkorseaj.org Studies on other primary aromatic amines have demonstrated the effectiveness of UPLC-MS/MS for sensitive and specific detection. korseaj.org
Table 3: Example UPLC Method Parameters for High-Resolution Analysis
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 2% B to 60% B over 8 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detector | Photodiode Array (PDA) and/or Mass Spectrometer |
| Injection Volume | 2 µL |
This table presents a hypothetical but representative set of UPLC conditions.
Titration Methods for Quantitative Analysis
Titration is a classic and highly accurate method for quantitative analysis. For a compound like this compound, which possesses a basic amino group, an acid-base titration can be employed to determine its purity or concentration in a solution.
A common approach is a potentiometric titration, where the change in potential is measured as a titrant is added. To quantify the basic amino group of this compound, a standard solution of a strong acid, such as hydrochloric acid or perchloric acid, is used as the titrant. The analysis is typically carried out in a non-aqueous solvent, like glacial acetic acid, to enhance the basicity of the amine and obtain a sharper endpoint.
The endpoint of the titration, which corresponds to the equivalence point, can be determined from the inflection point of the titration curve (a plot of potential versus the volume of titrant added). Automated titration systems can precisely add the titrant and detect the endpoint, leading to highly reproducible results. The purity of sulfanilamide, another aromatic amine, has been successfully determined using potentiometric titration with sodium nitrite (B80452) as the titrant. metrohmusa.commetrohm.com
Table 4: Illustrative Parameters for Potentiometric Titration of this compound
| Parameter | Specification |
| Analyte | This compound dissolved in glacial acetic acid |
| Titrant | 0.1 N Perchloric acid in acetic acid |
| Indicator Electrode | Glass electrode |
| Reference Electrode | Calomel or Silver/Silver Chloride electrode |
| Endpoint Detection | Potentiometric (inflection point of the titration curve) |
This table presents a hypothetical but representative set of titration conditions.
Q & A
Q. How can researchers resolve discrepancies in crystallographic data versus DFT-optimized structures of this compound?
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